molecular formula C11H12FNO2 B157784 N-(4-Fluorobenzoyl)morpholine CAS No. 1978-65-0

N-(4-Fluorobenzoyl)morpholine

Cat. No. B157784
CAS RN: 1978-65-0
M. Wt: 209.22 g/mol
InChI Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzoyl)morpholine is an organic compound characterized by the presence of a morpholine ring with a 4-fluorobenzoyl group attached to the nitrogen atom . It exists as a colorless solid and is soluble in polar organic solvents .


Synthesis Analysis

N-(4-Fluorobenzoyl)morpholine has been used as a ligand in coordination chemistry, a reagent in organic synthesis, and as a catalyst in polymerization reactions . Furthermore, it has been used in the synthesis of diverse organic compounds, including peptide analogues, as well as in the synthesis of polymers .


Molecular Structure Analysis

The molecular formula of N-(4-Fluorobenzoyl)morpholine is C11H12FNO2 . The InChI code is 1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 .


Physical And Chemical Properties Analysis

N-(4-Fluorobenzoyl)morpholine has a molecular weight of 209.22 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Antiproliferative Activity

  • Synthesis and Structural Exploration : A study explored the synthesis and structural analysis of a bioactive heterocycle related to N-(4-Fluorobenzoyl)morpholine. The study focused on its antiproliferative activity, structural characterization using various spectroscopic methods, and stability analysis through hydrogen bonds and Hirshfeld surface analysis (Benaka Prasad et al., 2018).

Crystal Structure Analysis

  • Spectroscopic and Crystal Structure Analysis : Research was conducted on the synthesis of a compound related to N-(4-Fluorobenzoyl)morpholine, focusing on its spectroscopic and crystal structure analysis. This study contributed to understanding the molecular structures and intermolecular interactions in the crystal packing of such compounds (Banu et al., 2013).

Antimicrobial Activity

  • Synthesis and Antimicrobial Potency : A study synthesized derivatives of a compound similar to N-(4-Fluorobenzoyl)morpholine and evaluated their antimicrobial potency. The study included structural elucidation and molecular docking to predict the affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).

Antifungal Activity

  • Synthesis and Antifungal Activity : Research on synthesizing compounds containing a morpholine moiety related to N-(4-Fluorobenzoyl)morpholine showed significant antifungal activity. The study involved structural elucidation and in vitro antifungal activity testing (Qu et al., 2015).

Gastrokinetic Activity

  • Novel Benzamides as Gastrokinetic Agents : A series of benzamide derivatives related to N-(4-Fluorobenzoyl)morpholine were synthesized and evaluated for gastrokinetic activity. This study provided insights into the structure-activity relationships of these compounds (Kato et al., 1992).

Biological Activity Screening

  • Synthesis and Biological Activity Analysis : A compound structurally related to N-(4-Fluorobenzoyl)morpholine was synthesized and characterized, followed by screening for various biological activities like antibacterial, antioxidant, and anti-tuberculosis activities (Mamatha et al., 2019).

Pharmaceutical Intermediate Production

  • Continuous Synthesis in Microreactors : The continuous production of an intermediate compound related to N-(4-Fluorobenzoyl)morpholine was explored in microfluidic devices. This study contributes to the optimization of pharmaceutical manufacturing processes (Pereira et al., 2021).

Antitumor Activity

  • Synthesis and Antitumor Activity : A compound structurally related to N-(4-Fluorobenzoyl)morpholine was synthesized and its structure confirmed by X-ray diffraction. Preliminary biological tests indicated significant inhibition of cancer cell lines (Tang & Fu, 2018).

properties

IUPAC Name

(4-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMQOUYJJXCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336286
Record name N-(4-FLUOROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Fluorobenzoyl)morpholine

CAS RN

1978-65-0
Record name (4-Fluorophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1978-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-FLUOROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tillack, I Rudloff, M Beller - European Journal of Organic …, 2001 - Wiley Online Library
Aldehydes react in a disproportionation reaction in the presence of rhodium catalysts to yield amines and amides. By adding N‐methylmorpholine N‐oxide as an oxidant in the …

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